N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a methoxyphenyl group, a morpholinoethyl group, and a nitrophenyl group linked through an oxalamide backbone. Its multifaceted chemical properties make it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 2-(4-methoxyphenyl)-2-morpholinoethanol. This can be achieved by reacting 4-methoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step requires an inert atmosphere, typically nitrogen or argon, and a solvent like dichloromethane.
Final Coupling: The final step involves coupling the oxalamide intermediate with 2-methyl-4-nitroaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Synthesis: Employing automated synthesizers to precisely control reaction parameters and reduce human error.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 2-methyl-4-aminophenyl derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives on the aromatic rings.
Scientific Research Applications
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has a wide range of applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Explored for its potential in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and receptors, such as kinases and G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and signal transduction, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-chlorophenyl)oxalamide
- N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-aminophenyl)oxalamide
Uniqueness
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-15-13-17(26(29)30)5-8-19(15)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-3-6-18(31-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVXXRZFWNEGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.